molecular formula C21H17NO3 B2822338 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1351648-91-3

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No. B2822338
CAS RN: 1351648-91-3
M. Wt: 331.371
InChI Key: CVMVAGPNBXVUHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions, with 2-naphthol being a common starting material due to its multiple reactive sites . Key transformations in the total synthesis of related compounds often involve copper-mediated and palladium-catalyzed coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzofuran ring and a naphthalene derivative as key structural elements .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be diverse, given the multiple reactive sites on the 2-naphthol component . The electron-rich aromatic framework of 2-naphthol allows it to be utilized in several kinds of organic reactions .

Scientific Research Applications

Fungicidal Applications

The compound has been studied for its fungicidal properties . Specifically, it has been used to inhibit Rhizoctonia solani, a plant pathogenic fungus . The study used various techniques such as scanning electron microscopy, transmission electron microscopy, and transcriptome sequencing technology to understand the effects of this compound on the microscopic morphology of R. solani .

Coordination Chemistry

Schiff bases from 2-hydroxy-1-naphthaldehyde, which is structurally similar to the compound , have often been used as chelating ligands in the field of coordination chemistry .

Antimicrobial Evaluation

Anilides substituted by the nitro moiety on the anilide ring showed higher potency only against S. aureus . This suggests that the compound could potentially be used in antimicrobial applications.

Green Synthesis

The compound could potentially be used in green synthesis processes . Green synthesis is a method of synthesizing chemical compounds in an environmentally friendly way, reducing the use of harmful substances.

Biological Activity

The compound has been studied for its biological activity . While the specific activities were not detailed in the search results, this suggests that the compound could have potential applications in biological research or medicine.

Molecular Mechanism Study

The compound has been used to explore the molecular mechanism through which it inhibits Rhizoctonia solani . This could potentially be applied to other similar compounds, aiding in the development of new fungicides.

Future Directions

The future directions for the study and application of this compound could include further exploration of its potential therapeutic properties . The development of promising compounds with target therapy potentials and little side effects is the main goal of current research .

properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-18(17-10-5-8-14-6-1-3-9-16(14)17)13-22-21(24)20-12-15-7-2-4-11-19(15)25-20/h1-12,18,23H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMVAGPNBXVUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzofuran-2-carboxamide

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